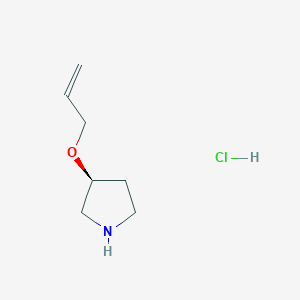
N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide, also known as CMIF, is an organic compound that is used in scientific research. It can be synthesized from a variety of starting materials, and has a wide range of applications in research. CMIF has been studied for its biochemical and physiological effects, and has been used in a number of laboratory experiments. Additionally, potential future directions for research involving CMIF will be discussed.
Aplicaciones Científicas De Investigación
N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has a number of applications in scientific research. It has been used in studies of enzyme inhibition and receptor binding, as well as studies of drug metabolism and pharmacokinetics. Additionally, N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has been used to study the effects of drugs on cardiac and neuronal cells. It has also been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the immune system.
Mecanismo De Acción
The mechanism of action of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has been shown to bind to certain receptors, such as the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has been shown to have a number of biochemical and physiological effects. In studies of enzyme inhibition, N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has been shown to have an inhibitory effect on the activity of certain drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes. N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has also been shown to have an inhibitory effect on the release of neurotransmitters, such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide in laboratory experiments has a number of advantages. N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. Additionally, N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has been shown to have an inhibitory effect on the activity of certain enzymes and receptors, making it useful for studying the effects of drugs on the body.
However, there are also some limitations to the use of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide in laboratory experiments. N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide is not a naturally occurring compound, and its effects may not be representative of the effects of naturally occurring compounds. Additionally, N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide has been shown to have an inhibitory effect on the release of neurotransmitters, which may lead to adverse effects in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide. One potential direction is to further explore the mechanism of action of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide and its effects on enzymes and receptors. Additionally, further research could be done to explore the effects of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide on the release of neurotransmitters, as well as the effects of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide on the immune system. Additionally, further research could be done to explore the effects of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide on the metabolism of drugs, as well as the effects of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide on cardiac and neuronal cells. Finally, further research could be done to explore the potential therapeutic applications of N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide.
Métodos De Síntesis
N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide can be synthesized through a number of different methods. One method involves the reaction of 4-fluorobenzenecarboxylic acid with 4-cyano-3-methyl-5-isoxazolone, followed by the addition of anhydrous ammonia. This reaction produces the desired product, N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide. Another method involves the reaction of 4-fluorobenzenecarboxylic acid with 4-cyano-3-methyl-5-isoxazolone, followed by the addition of sodium hydroxide and sodium bromide. This reaction also produces N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide.
Propiedades
IUPAC Name |
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2/c1-7-10(6-14)12(18-16-7)15-11(17)8-2-4-9(13)5-3-8/h2-5H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCFNHDJTSIJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C#N)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-3-methyl-5-isoxazolyl)-4-fluorobenzenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine](/img/structure/B2759059.png)
![2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-benzo[f]chromen-3-one](/img/structure/B2759061.png)


![(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2759068.png)

![3-(4-bromophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2759071.png)
![N-[4-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2759072.png)


![4-(2,5-Dimethoxyphenyl)-3-(2-ethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2759075.png)
![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)
